2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is a halogenated polycyclic aromatic compound. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various organic materials, particularly in the field of polymeric light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene typically involves the bromination of 9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form biaryl compounds, which are useful in the synthesis of conjugated polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Coupling Reactions: Palladium catalysts are often used in these reactions, with conditions involving bases like potassium carbonate and solvents such as toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include various substituted fluorenes and biaryl compounds, which have applications in the development of advanced materials for electronic devices .
Scientific Research Applications
2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism by which 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene exerts its effects is primarily through its ability to participate in various chemical reactions that modify its structure and properties. The bromine atoms on the fluorene ring are reactive sites that can undergo substitution or coupling reactions, leading to the formation of new compounds with desired electronic and optical properties . These reactions often involve the formation of carbon-carbon or carbon-heteroatom bonds, which are crucial for the development of advanced materials .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dihexylfluorene
- 2,7-Dibromo-9,9-didecylfluorene
- 2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene is unique due to its specific alkyl substituents, which provide distinct steric and electronic effects. These effects influence its reactivity and the properties of the resulting materials, making it particularly valuable in the synthesis of high-performance optoelectronic devices .
Properties
CAS No. |
483315-09-9 |
---|---|
Molecular Formula |
C33H48Br2 |
Molecular Weight |
604.5 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]fluorene |
InChI |
InChI=1S/C33H48Br2/c1-23(2)9-7-11-25(5)17-19-33(20-18-26(6)12-8-10-24(3)4)31-21-27(34)13-15-29(31)30-16-14-28(35)22-32(30)33/h13-16,21-26H,7-12,17-20H2,1-6H3/t25-,26-/m1/s1 |
InChI Key |
ZYVVOYHQVKQGEM-CLJLJLNGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CC[C@H](C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.